1H-Benzotriazole, 4,5,6,7-tetrahydro-
Overview
Description
1H-Benzotriazole, 4,5,6,7-tetrahydro- is a heterocyclic compound with the molecular formula C6H9N3. It is a derivative of benzotriazole, characterized by the saturation of the benzene ring, resulting in a tetrahydro structure. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzotriazole, 4,5,6,7-tetrahydro- can be synthesized through the hydrogenation of benzotriazole. The process involves the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under elevated pressure and temperature conditions . The reaction proceeds as follows:
C6H5N3+2H2→C6H9N3
Industrial Production Methods: In industrial settings, the production of 1H-Benzotriazole, 4,5,6,7-tetrahydro- typically involves large-scale hydrogenation reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzotriazole, 4,5,6,7-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzotriazole derivatives with hydroxyl or carbonyl groups.
Reduction: Further reduction can lead to the formation of fully saturated triazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Hydroxybenzotriazole and carbonyl-substituted benzotriazole derivatives.
Reduction: Fully saturated triazole derivatives.
Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Benzotriazole, 4,5,6,7-tetrahydro- involves its ability to form stable complexes with metal ions. This property is particularly useful in corrosion inhibition, where the compound adsorbs onto the metal surface and forms a protective barrier. The nitrogen atoms in the triazole ring coordinate with metal ions, preventing further oxidation and degradation of the metal .
Comparison with Similar Compounds
Tolyltriazole: A methyl-substituted derivative of benzotriazole, used in similar applications but with slightly different physical and chemical properties.
4,5,6,7-Tetrahydro-6-methyl-1H-benzotriazole: A methyl-substituted derivative of 1H-Benzotriazole, 4,5,6,7-tetrahydro-, with unique properties and applications.
Uniqueness: 1H-Benzotriazole, 4,5,6,7-tetrahydro- is unique due to its saturated benzene ring, which imparts different chemical reactivity and stability compared to its unsaturated counterparts. This makes it particularly effective in applications requiring stable and long-lasting protective coatings .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-2H-benzotriazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-4-6-5(3-1)7-9-8-6/h1-4H2,(H,7,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRLKUOWTAEKKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NNN=C2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064476 | |
Record name | 1H-Benzotriazole, 4,5,6,7-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6789-99-7, 49636-05-7 | |
Record name | Tetrahydrobenzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6789-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,6,7-Tetrahydro-2H-benzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49636-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzotriazole, 4,5,6,7-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006789997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzotriazole, 4,5,6,7-tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Benzotriazole, 4,5,6,7-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6,7-tetrahydro-1H-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.144 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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